molecular formula C11H9N3O2S2 B376439 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 314245-25-5

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No. B376439
CAS RN: 314245-25-5
M. Wt: 279.3g/mol
InChI Key: SHBILBIKDTZGNX-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles are a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are of interest due to their presence in many natural products, agrochemicals, commercially available drugs, and compounds with the potential to become active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of these compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization enables an intramolecular ring closure, forming the desired benzo[4,5]thiazolo[2,3-c][1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a tricyclic system incorporating a benzothiazole fragment . The exact structure can vary depending on the specific substituents present .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve C-H bond functionalization and oxidative cyclization . These reactions are key to the formation of the tricyclic system characteristic of these compounds .

Scientific Research Applications

Drug Discovery

The triazole ring system, which is present in “3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid”, is known for its significance in drug discovery. Triazoles have been utilized in the development of various therapeutic agents due to their pharmacological properties .

Organic Synthesis

Triazoles are also important in organic synthesis. They serve as a core structure for building complex molecules due to their high functional group tolerance and ability to undergo various chemical reactions .

Antimicrobial Activities

Specifically, 1,2,4-triazoles have shown antimicrobial activities. The presence of the triazole ring can contribute to antifungal properties, which could be an application area for this compound .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create new materials with unique properties. Their robustness makes them suitable for forming polymers with specific desired characteristics .

Supramolecular Chemistry

The triazole moiety is involved in supramolecular chemistry where it can act as a building block for larger structures due to its ability to engage in multiple bonding interactions .

Bioconjugation and Chemical Biology

Triazoles can be used in bioconjugation processes to attach various molecules together, including biomolecules. This has implications in chemical biology for studying biological systems .

Fluorescent Imaging

The compound’s structure suggests potential utility in fluorescent imaging applications where it could be used as a fluorescent probe or tag due to the electronic nature of the triazole ring .

Materials Science

Lastly, materials science could benefit from the inclusion of triazoles in the design of new materials with enhanced properties such as increased thermal stability or electronic conductivity .

Future Directions

The future directions for research on these compounds could involve the development of new synthetic methods, the exploration of their biological activity, and their potential use in the development of new pharmaceuticals .

properties

IUPAC Name

3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBILBIKDTZGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

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